![molecular formula C17H15FN4O2S B2564276 N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide CAS No. 391886-78-5](/img/structure/B2564276.png)
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
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Description
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H15FN4O2S and its molecular weight is 358.39. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide and its derivatives have been extensively researched for their antimicrobial properties. The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring showed potential therapeutic intervention for microbial diseases, particularly against bacterial and fungal infections. This indicates a promising application of these compounds in developing treatments for microbial diseases (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).
Catalyst and Solvent-Free Synthesis
The compound's structure has been utilized in catalyst- and solvent-free synthesis methods, such as the microwave-assisted Fries rearrangement. This approach underscores its role in facilitating more sustainable and efficient chemical synthesis processes, contributing to advancements in green chemistry (Moreno-Fuquen et al., 2019).
Herbicidal Activity
Explorations into the herbicidal activities of triazolinone derivatives, incorporating pharmacophores related to the compound's structure, have shown significant potential. These studies have identified promising candidates for postemergent herbicides, particularly for controlling broadleaf weeds in rice fields, highlighting the compound's potential in agricultural applications (Luo et al., 2008).
Proton Exchange Membrane Applications
Derivatives have been synthesized for use in proton exchange membranes, demonstrating good properties as polyelectrolyte membrane materials. This research suggests potential applications in fuel cell technology, indicating the compound's relevance in energy conversion and storage solutions (Kim, Robertson, & Guiver, 2008).
Anticancer Activity
Studies have also explored the anticancer activities of derivatives, particularly against prostate cancer cell lines. This research provides a basis for further investigation into the therapeutic applications of these compounds in oncology (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-14-4-2-3-11(9-14)16(23)19-10-15-20-21-17(25)22(15)13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQYIAGCCPYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
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